molecular formula C20H24N4O2 B2933901 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902022-06-4

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2933901
CAS No.: 902022-06-4
M. Wt: 352.438
InChI Key: PANCCQPNLSKEGS-UHFFFAOYSA-N
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Description

“3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their diverse biological potential .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the design and creation of new small molecules . A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include various processes such as reductive amination reactions . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Scientific Research Applications

Synthesis and Characterization

  • Regioselectivity and Biological Activities : A study on the regioselectivity of 1,3-dipolar cycloadditions led to the synthesis of pyrazolo[1,5-a]pyrimidines among other compounds. These synthesized compounds demonstrated adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, showcasing the potential antimicrobial applications of similar compounds (Yasser H. Zaki, A. R. Sayed, & S. Elroby, 2016).
  • Green Synthesis and Antibacterial Activity : The green synthesis approach was used to produce pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone, highlighting environmentally friendly methods to obtain compounds with significant antibacterial activities (Salman A. Khan, A. Asiri, Sanjay Kumar, & K. Sharma, 2014).

Antimicrobial and Antiproliferative Activities

  • Novel Pyrazole, Isoxazole, and Benzodiazepine Derivatives : Research into the synthesis of novel heterocyclic compounds, including pyrazole derivatives, has shown promising antimicrobial and anti-inflammatory activities. These studies contribute to the development of new therapeutic agents based on heterocyclic chemistry (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).
  • Anticancer Agent Synthesis : The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, based on similar chemical structures, has been explored for their potential as anticancer agents. This indicates the broader applicability of such compounds in medicinal chemistry and cancer research (C. Temple, J. Rose, R. Comber, & G. Rener, 1987).

Utility in Heterocyclic Synthesis

  • Heterocyclic Synthesis Utility : The enaminonitriles and other core structures serve as versatile intermediates in the synthesis of a wide array of heterocyclic compounds including pyrazoles, pyridines, and pyrimidines. These synthetic methodologies are crucial for generating novel compounds with potential pharmacological activities (A. Fadda, H. Etman, Mohamed Y. El-Seidy, & K. Elattar, 2012).

Mechanism of Action

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines involve the development of novel pyrimidines with higher selectivity as anticancer agents . There is also a focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-13-11-18(23-9-5-6-10-23)24-20(21-13)19(14(2)22-24)15-7-8-16(25-3)17(12-15)26-4/h7-8,11-12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANCCQPNLSKEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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